![molecular formula C18H14N4O2 B2410695 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946286-23-3](/img/structure/B2410695.png)

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

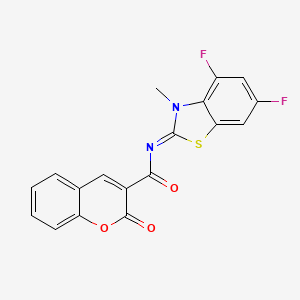

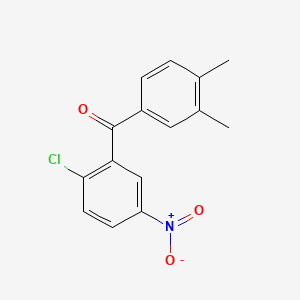

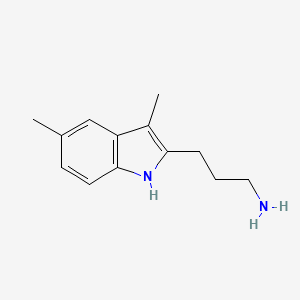

The compound “N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzodiazole ring, a phenyl ring, and an oxazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzodiazole and phenyl) would likely contribute to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzodiazole and oxazole rings might participate in electrophilic substitution reactions, while the carboxamide group could be involved in nucleophilic substitution or condensation reactions .Wissenschaftliche Forschungsanwendungen

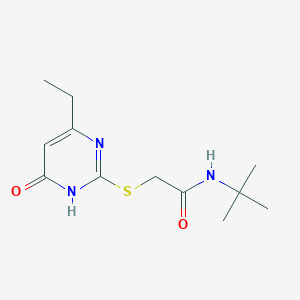

- Researchers have synthesized N’- (1,3-benzothiazol-2-yl)-arylamides, including this compound, and evaluated their antibacterial properties . Some derivatives showed promising activity against both Gram-positive and Gram-negative bacterial strains. Notably, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus strains.

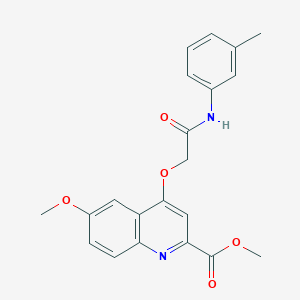

- Benzothiazole derivatives, including this compound, have been investigated for antifungal activity . Their unique structural features make them interesting candidates for combating fungal infections.

- Benzothiazole derivatives have demonstrated antiprotozoal activity . Further exploration of this compound’s potential against protozoan parasites could be valuable.

- While not directly studied for anticancer effects, benzothiazole derivatives have been associated with anticancer properties . Researchers could explore this compound’s impact on cancer cell lines.

- Benzothiazole derivatives serve as important scaffolds in medicinal chemistry . Their diverse biological activities make them attractive starting points for drug development.

- Although not directly reported for this compound, benzothiazoles are used in materials science and supramolecular chemistry . Their unique properties contribute to the design of functional materials.

Antibacterial Activity

Antifungal Potential

Antiprotozoal Applications

Anticancer Research

Drug Development Scaffold

Materials Science and Supramolecular Chemistry

Wirkmechanismus

Target of Action

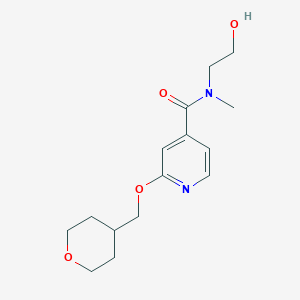

It is known that imidazole-containing compounds, which include the benzimidazole group present in this compound, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures and functional groups .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor binding, or interfering with protein function . The specific interactions would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the compound’s specific targets and mode of action.

Pharmacokinetics

The solubility, stability, and other physicochemical properties of a compound can influence its pharmacokinetics . For example, the compound’s solubility can affect its absorption and distribution, while its stability can influence its metabolism and excretion .

Result of Action

For example, if the compound inhibits an enzyme involved in a disease process, the result could be a reduction in disease symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-10-16(24-22-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWCOLLFHSLGLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)

![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)